1-Iodo-2-nitrobenzene 1-Iodo-2-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 609-73-4
VCID: VC20819623
InChI: InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])I
Molecular Formula: C6H4INO2
Molecular Weight: 249.01 g/mol

1-Iodo-2-nitrobenzene

CAS No.: 609-73-4

Cat. No.: VC20819623

Molecular Formula: C6H4INO2

Molecular Weight: 249.01 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-2-nitrobenzene - 609-73-4

Specification

CAS No. 609-73-4
Molecular Formula C6H4INO2
Molecular Weight 249.01 g/mol
IUPAC Name 1-iodo-2-nitrobenzene
Standard InChI InChI=1S/C6H4INO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Standard InChI Key JXMZUNPWVXQADG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])I
Canonical SMILES C1=CC=C(C(=C1)[N+](=O)[O-])I
Boiling Point 290.0 °C
Melting Point 54.0 °C

Introduction

Physical and Chemical Properties

Basic Identification

1-Iodo-2-nitrobenzene is a yellow-green to yellow-brown granular powder with specific identification parameters as shown in Table 1. This compound serves as an important building block in organic synthesis due to its unique combination of functional groups that can participate in various chemical transformations.

Table 1: Basic Identification Parameters

ParameterValue
Common Name1-Iodo-2-nitrobenzene
CAS Number609-73-4
Molecular FormulaC6H4INO2
Molecular Weight249.01 g/mol
EINECS Number210-200-1
MDL NumberMFCD00007088

The compound is also known by several synonyms including 1-nitro-2-iodobenzene and o-iodonitrobenzene, which are used interchangeably in scientific literature and chemical catalogs .

Physical Properties

1-Iodo-2-nitrobenzene exhibits distinct physical properties that are important for its handling, storage, and applications in various chemical processes. These properties are comprehensively outlined in Table 2, providing essential information for researchers and chemical manufacturers.

Table 2: Physical Properties

PropertyValue
Physical StateSolid (powder)
AppearanceYellow-green to yellow-brown granular powder
Melting Point49-51°C (lit.) or 47-52°C
Boiling Point288.5°C at 760 mmHg
Density2.0±0.1 g/cm³ or 1.9186 g/cm³ (at 75°C)
Flash Point122.9±22.6°C or 110°C
Index of Refraction1.663
Vapor Pressure0.0±0.5 mmHg at 25°C
Water SolubilityInsoluble

The compound demonstrates moderate thermal stability with a melting point around 49-51°C and a high boiling point of approximately 288.5°C at standard pressure . There are slight variations in the reported flash point values (between 110°C and 122.9°C) and density measurements across different sources, which could be attributed to different measurement conditions or sample purity .

Chemical Properties and Reactivity

The chemical reactivity of 1-Iodo-2-nitrobenzene is primarily determined by the presence of both the iodine substituent and the nitro group on the benzene ring. The iodine atom provides a good leaving group for various coupling reactions, while the nitro group can undergo reduction and participate in nucleophilic aromatic substitution reactions.

This compound is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents . Its chemical properties make it particularly valuable in organic synthesis, especially in coupling reactions and as a precursor for more complex molecules. The combination of the electron-withdrawing nitro group and the halogen substituent creates unique reactivity patterns that synthetic chemists can exploit.

Synthesis Methods

Iododecarboxylation of Arylcarboxylic Acids

One established method for synthesizing 1-Iodo-2-nitrobenzene involves the iododecarboxylation of arylcarboxylic acids. This approach offers a high yield (reported at 93%) and employs relatively accessible reagents and equipment . The synthetic procedure follows these key steps:

  • A mixture of arylcarboxylic acid (1 mmol), N-iodoamide, and solvent (5 mL) is refluxed under irradiation with a 250 W tungsten lamp.

  • The cold reaction mixture is washed with 1 M aqueous Na2SO3 (2 × 5 mL), dried over Na2SO4, filtered, and concentrated in vacuo to obtain crude iodoarene.

  • The crude product is purified by chromatography on silica gel using a gradient eluent of hexane/DCM (100:0 to 0:100) .

This method employs 1-iodo-3,5,5-trimethylhydantoin in tetrachloromethane, with the reaction typically running for 24 hours under reflux conditions . The approach described was documented in a patent by Technion Research & Development Foundation Limited (WO2015/68159, 2015) .

Applications and Uses

Organic Synthesis

1-Iodo-2-nitrobenzene serves as a key intermediate in various organic transformations. Its value in synthesis stems from the presence of both the iodine atom, which can participate in cross-coupling reactions (such as Suzuki, Sonogashira, or Heck couplings), and the nitro group, which can be reduced to an amine or participate in other transformations.

One documented application includes its use in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-oxide, a compound investigated as a potential spin trap for hydroxyl radicals . It also participates in Ullmann arylation reactions of indole and benzimidazole in PEG 3400-Cs2CO3 catalytic systems, providing an efficient and recyclable microwave-enhanced approach to these important heterocyclic compounds .

Hazard CategoryClassification
Acute oral toxicityCategory 4
Acute dermal toxicityCategory 4
Acute Inhalation ToxicityCategory 4 (Dusts and Mists)
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

The compound carries the signal word "Warning" and is associated with the hazard symbol GHS07, indicating it has hazardous properties that require attention during handling . The specific hazard statements include:

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

  • Harmful if swallowed, in contact with skin, or if inhaled

Physical-Chemical Data Analysis

Structure-Property Relationships

The physical and chemical properties of 1-Iodo-2-nitrobenzene are directly influenced by its molecular structure. The presence of the electron-withdrawing nitro group and the polarizable iodine atom creates an interesting electronic distribution within the molecule. This compound has a calculated LogP value of 2.76, indicating moderate lipophilicity . This property affects its solubility profile, with the compound being insoluble in water but soluble in many organic solvents.

The polar surface area (PSA) of 1-Iodo-2-nitrobenzene is reported as 45.82000, which relates to its potential for passive molecular transport through membranes . This parameter is particularly important when considering potential applications in medicinal chemistry or when evaluating environmental mobility.

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